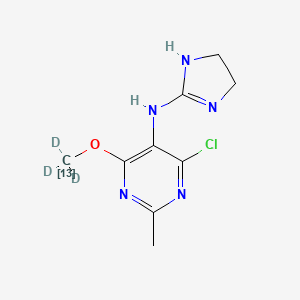
Moxonidine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moxonidine-13C,d3 is a labeled analogue of Moxonidine, which is a selective agonist at the imidazoline receptor subtype 1 (I1). This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Moxonidine. The labeling with carbon-13 and deuterium allows for precise tracking and analysis in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Moxonidine-13C,d3 involves the incorporation of carbon-13 and deuterium into the Moxonidine molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the core structure of Moxonidine.
Incorporation of Isotopes: Carbon-13 and deuterium are introduced into the molecule through specific chemical reactions. This often involves the use of labeled reagents and catalysts.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and labeled reagents are used.
Optimization of Reaction Conditions: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Moxonidine-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogues .
Aplicaciones Científicas De Investigación
Moxonidine-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and metabolism of Moxonidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Moxonidine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
Moxonidine-13C,d3 exerts its effects by selectively binding to the imidazoline receptor subtype 1 (I1). This binding leads to a decrease in sympathetic nervous system activity, resulting in reduced blood pressure. The molecular targets include the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .
Comparación Con Compuestos Similares
Similar Compounds
Clonidine: Another imidazoline receptor agonist but with less selectivity for the I1 receptor.
Rilmenidine: Similar to Moxonidine but with different pharmacokinetic properties.
Guanfacine: An alpha-2 adrenergic receptor agonist with some overlap in mechanism but different clinical applications.
Uniqueness
Moxonidine-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled analogues .
Propiedades
Fórmula molecular |
C9H12ClN5O |
|---|---|
Peso molecular |
245.69 g/mol |
Nombre IUPAC |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2+1D3 |
Clave InChI |
WPNJAUFVNXKLIM-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2 |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
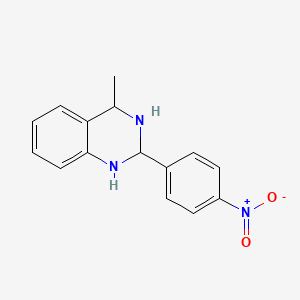
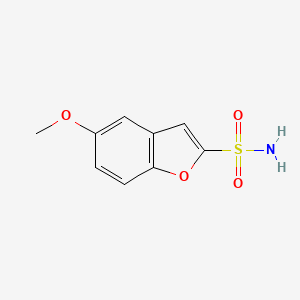
![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)
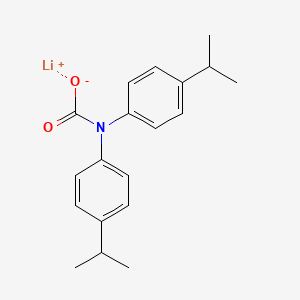
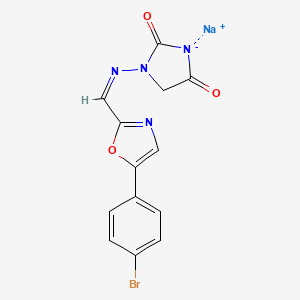
![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)


